CID 163325205
Description
No specific data on CID 163325205 is available in the provided evidence. PubChem Compound IDs (CIDs) are unique identifiers for chemical entities, but their structural, functional, or pharmacological properties require direct access to PubChem entries or peer-reviewed studies.
Properties
IUPAC Name |
3-amino-3-(3-hydroxyoxetan-3-yl)-N-tritylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c26-22(24(29)17-30-18-24)16-23(28)27-25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22,29H,16-18,26H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHZZSJPOLDGLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
For instance, (Figure 8) illustrates structural and functional comparisons of substrates (e.g., taurocholic acid, CID 6675) and inhibitors (e.g., betulinic acid, CID 64971) using 2D/3D overlays and activity data. Below is a generalized approach for such comparisons, extrapolated from the evidence:
Table 1: General Framework for Compound Comparison
Key Findings from
- Structural Similarity: Betulin-derived inhibitors (e.g., CID 72326, 64971) share a triterpenoid backbone but differ in functional groups (e.g., hydroxyl vs. carboxyl groups), impacting solubility and binding affinity .
- Functional Divergence : Troglitazone (CID 5591) and irbesartan (CID 3749) both target metabolic pathways but differ in mechanisms (PPAR-γ agonism vs. angiotensin receptor blockade) .
- 3D Overlay Analysis : Substrates like taurocholic acid (CID 6675) and DHEAS (CID 12594) exhibit distinct steroidal orientations, influencing transporter specificity .
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